molecular formula C18H16N2O2 B1306118 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B1306118
M. Wt: 292.3 g/mol
InChI Key: MJQOADCEHBWLGT-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (CAS Number: 1005086-69-0) is a bioactive compound belonging to the class of tetracyclic quinoline derivatives. Its molecular formula is C18H16N2O2, and it has garnered interest for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related tetracyclic pyridone carboxylic acids have demonstrated their effectiveness against various bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureActivityReference
10-NCH3StructurePotent in vivo antibacterial activity
4-Pyridin-3-yl derivativeStructureEffective against E. coli

Anticancer Activity

Emerging studies suggest that quinoline derivatives may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific derivatives have been shown to affect cell cycle progression and promote cell death in various cancer cell lines .

The mechanisms through which 4-Pyridin-3-yl derivatives exert their biological effects include:

  • DNA Gyrase Inhibition : This is critical for bacterial survival and replication.
  • Apoptosis Induction : In cancer cells, these compounds can activate pathways leading to programmed cell death.
  • Enzyme Inhibition : Many quinoline derivatives inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

Study on Antibacterial Activity

In a comparative study involving various tetracyclic compounds, 4-Pyridin-3-yl derivatives showed superior activity against Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. The study highlighted the potential for developing new antibacterial agents from this class of compounds .

Study on Anticancer Properties

A recent investigation into the anticancer effects of quinoline derivatives revealed that specific modifications on the pyridine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further structural optimization could lead to more potent anticancer therapies based on these compounds .

Properties

IUPAC Name

4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(22)11-6-7-16-15(9-11)13-4-1-5-14(13)17(20-16)12-3-2-8-19-10-12/h1-4,6-10,13-14,17,20H,5H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQOADCEHBWLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
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4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

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